Ethyl 4-(4-methylphenyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as ethyl p-toluate, is a synthetic chemical compound that is widely used in the chemical industry. It is a colorless liquid with a sweet, floral odor and a boiling point of 175°C. Ethyl p-toluate is used in a variety of applications, including as a solvent, as a flavoring agent, and as a reagent in the synthesis of other chemicals. It is also used in the production of pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
Organic Synthesis and Catalysis
Ethyl 4-(4-methylphenyl)-4-oxobutanoate: is utilized in organic synthesis, particularly in reactions that form carbon-carbon bonds. It can act as a precursor for synthesizing various heterocyclic compounds . For instance, it may be involved in multicomponent reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidinone derivatives .
Pharmaceutical Research
This compound finds applications in pharmaceutical research due to its potential as a building block for drug development. It can be used to create pharmacophores, which are parts of a molecule responsible for its biological activity. For example, derivatives of this compound have been explored for their antileishmanial and antimalarial activities .
Analytical Chemistry
As a standard compound in analytical chemistry, it can be used for method development in chromatography and mass spectrometry. Its known properties allow for calibration of instruments and validation of analytical methods, which is crucial for accurate measurement and detection .
Mechanism of Action
Target of Action
Ethyl 4-(4-Methylphenyl)-4-Oxobutyrate, also known as Ethyl 4-oxo-4-(p-tolyl)butanoate or Ethyl 4-(4-methylphenyl)-4-oxobutanoate, is a complex organic compound. Compounds with similar structures have been found to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-stacking . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
For instance, some compounds with an indole structure have been found to exhibit diverse biological activities, affecting pathways related to viral replication, inflammation, cancer, and more .
Pharmacokinetics
For example, 4-Methylaminorex, a stimulant drug of the 2-amino-5-aryloxazoline class, has a bioavailability of 62% oral; 79% nasal; 91 - 93.5% smoked; 100% IV .
Result of Action
For instance, 4-Methylaminorex has effects comparable to methamphetamine but with a longer duration .
properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-8-12(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSFGIXTQENJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288662 |
Source
|
Record name | Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |
CAS RN |
6942-61-6 |
Source
|
Record name | 6942-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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